Semidehydroascorbic acid
Description
Properties
Molecular Formula |
C6H7O6 |
|---|---|
Molecular Weight |
175.12 g/mol |
InChI |
InChI=1S/C6H7O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8,10H,1H2/t2-,5+/m0/s1 |
InChI Key |
LHFJOBMTAJJOTB-JLAZNSOCSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)C(=C(O1)[O])O)O)O |
Canonical SMILES |
C(C(C1C(=O)C(=C(O1)[O])O)O)O |
Synonyms |
ascorbyl radical monodehydroascorbate monodehydroascorbic acid semidehydroascorbate semidehydroascorbic acid |
Origin of Product |
United States |
Redox Dynamics and Interconversion Pathways of Semidehydroascorbic Acid
One-Electron Oxidation of Ascorbic Acid to Semidehydroascorbic Acid
Ascorbic acid (AscH⁻), a potent reducing agent and antioxidant, readily undergoes a one-electron oxidation to form the ascorbate (B8700270) radical, also known as semidehydroascorbic acid (Asc•⁻). nih.gov This process is a fundamental step in its biological functions, as all its known biochemical actions involve the transfer of its electrons. nhri.org.tw The loss of a single electron converts ascorbic acid into this comparatively stable and relatively unreactive free radical intermediate. nih.govnih.govoregonstate.edu The stability of the semidehydroascorbic acid radical is attributed to the resonance stabilization of the unpaired electron. nih.gov The reaction is a key part of the vitamin C redox system, which includes ascorbic acid, semidehydroascorbic acid, and dehydroascorbic acid. researchgate.net Typically, ascorbic acid loses one electron at a time rather than two simultaneously. researchgate.net
The formation of semidehydroascorbic acid is the initial step in the oxidation pathway that can ultimately lead to dehydroascorbic acid through a subsequent one-electron transfer. nhri.org.tw This initial oxidation can be initiated by various agents, including reactive oxygen species and metal ions. escholarship.org
Involvement of Reactive Oxygen Species and Other Oxidants
Ascorbic acid is a highly redox-active species that engages in a complex network of reactions with various oxidants, including reactive oxygen species (ROS). researchgate.net As a water-soluble antioxidant, it efficiently scavenges and neutralizes damaging free radicals by donating an electron, a process that converts ascorbic acid into the semidehydroascorbic acid radical. nih.govmdpi.com
Potentially damaging oxidizing radicals that react with ascorbate include:
Hydroxyl radical (HO•)
Alkoxyl radical (RO•)
Peroxyl radical (LOO•)
Thiol radical (GS•)
Tocopheroxyl radicals (TO•) nih.gov
The reaction with these radicals terminates their propagation while generating the less reactive ascorbate radical. escholarship.org For instance, ascorbic acid can react with hydrogen peroxide to generate the hydroxyl radical and the ascorbate radical (AscH•). researchgate.net While ascorbic acid is a primary sink for these reactive species, its oxidation in biological systems is often more significantly influenced by the presence of transition metals. researchgate.netnih.gov
Metal-Ion Catalysis in Semidehydroascorbic Acid Formation
Transition metal ions, particularly ferric iron (Fe³⁺) and cupric copper (Cu²⁺), are potent catalysts for the oxidation of ascorbic acid. escholarship.orgbrieflands.com In the presence of these catalytic metals, the rate of ascorbate oxidation is significantly accelerated. nih.govencyclopedia.pub Research indicates that even micromolar concentrations of iron(III) and copper(II) can be more significant sinks for ascorbic acid than reactive oxygen species. researchgate.netnih.gov
Ascorbic acid acts as an excellent one-electron reducing agent that can reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron, becoming oxidized to the ascorbate radical in the process. nih.gov This pro-oxidant effect can occur when transition metal ions are present. escholarship.org The presence of ascorbate can facilitate the recycling of Fe³⁺ back to Fe²⁺, which can then participate in reactions like the Fenton reaction to generate highly reactive oxidants from hydrogen peroxide. nih.gov
Table 1: Rate Constants for Metal-Catalyzed Ascorbic Acid Oxidation This table presents the rate constants for the catalytic oxidation of both the protonated (AH₂) and deprotonated (AH⁻) forms of ascorbic acid by Fe(III) and Cu(II) ions.
| Metal Ion | Ascorbic Acid Species | Rate Constant (M⁻²s⁻¹) |
|---|---|---|
| Fe(III) | AH₂/AH⁻ | 5.7 x 10⁴ / 4.7 x 10⁴ researchgate.netnih.gov |
| Cu(II) | AH₂/AH⁻ | 7.7 x 10⁴ / 2.8 x 10⁶ researchgate.netnih.gov |
Disproportionation of Semidehydroascorbic Acid
The semidehydroascorbic acid radical is a transient species with a relatively short half-life, which can range from 10⁻⁵ seconds to several minutes depending on conditions such as the presence of oxygen and metals. nhri.org.twnih.gov One of its primary decay pathways is a pH-dependent disproportionation reaction. nih.gov In this process, two molecules of the semidehydroascorbic acid radical react with each other. nih.govnih.gov This reaction is a critical step in the vitamin C redox cycle, allowing for the regeneration of the fully reduced form. researchgate.net
Formation of Ascorbic Acid and Dehydroascorbic Acid
The disproportionation of two semidehydroascorbic acid radicals (Asc•⁻) yields one molecule of fully reduced ascorbic acid (AscH⁻) and one molecule of the fully oxidized dehydroascorbic acid (DHA). nih.govresearchgate.netnih.govacs.org
The reaction can be represented as: 2 Asc•⁻ + H⁺ ↔ AscH⁻ + DHA nih.gov
This rapid disproportionation is a key characteristic of the strong redox activity of semidehydroascorbic acid. researchgate.netresearchgate.net It is one of the main routes through which dehydroascorbic acid is generated in cells. nih.gov
Thermodynamic and Kinetic Considerations of Disproportionation
Kinetically, the disproportionation of the semidehydroascorbic acid free radical occurs at a rapid rate. nih.gov The observed rate constant for this reaction at pH 7.0 is approximately 2 x 10⁵ M⁻¹s⁻¹. nih.gov This high reaction rate contributes to the measurable cellular levels of dehydroascorbic acid. nih.gov
Dimerization and Intramolecular Electron Transfer Mechanisms
The mechanism of disproportionation is believed to proceed through the formation of a dimer intermediate. researchgate.netresearchgate.net Theoretical calculations support a mechanism wherein two ascorbate radicals combine to form a dimer. researchgate.netresearchgate.net Following dimerization, an internal (or intramolecular) electron transfer occurs within the dimer structure. researchgate.netresearchgate.net
In this proposed mechanism:
Two ascorbate radicals form a dimer.
Within the dimer, one of the ascorbate units undergoes cyclization. researchgate.netresearchgate.net
Subsequent protonation and dissociation of the dimer yield the final products: one molecule of the fully reduced ascorbic acid and one molecule of the bicyclic, fully oxidized dehydroascorbic acid. researchgate.netresearchgate.net
This dimerization and subsequent intramolecular electron transfer pathway effectively explains the disproportionation reaction and the regeneration of ascorbic acid from its radical form. researchgate.net
Reduction of Semidehydroascorbic Acid to Ascorbic Acid
The regeneration of ascorbic acid from SDA is a critical step in the vitamin C antioxidant cycle. This process can occur through both enzyme-catalyzed and spontaneous chemical reactions.
Enzymatic Reduction Mechanisms
Several enzymes are capable of reducing SDA back to ascorbic acid, playing a significant role in maintaining the cellular pool of this essential antioxidant.
NADH-dependent Semidehydroascorbate Reductase: Membrane-bound NADH-semidehydroascorbate reductase catalyzes the recycling of SDA to ascorbic acid. nih.gov This enzyme, also referred to as monodehydroascorbate reductase (NADH), facilitates the transfer of an electron from NADH to SDA, thereby regenerating ascorbic acid. wikipedia.orgqmul.ac.ukgenome.jp In rat liver microsomes, this NADH-dependent reduction of SDA has been observed to be a substantial pathway. nih.gov
Thioredoxin Reductase: The selenoenzyme thioredoxin reductase has been identified as a key player in the reduction of both SDA and DHA. nih.govbrieflands.comnih.govlibretexts.org It can directly reduce the ascorbyl free radical to ascorbate in an NADPH-dependent manner. nih.gov Studies with purified rat liver thioredoxin reductase have confirmed its ability to catalyze the disappearance of NADPH in the presence of SDA. nih.gov This function is crucial for cytosolic ascorbate recycling. nih.gov
Coupling with Dopamine-β-hydroxylase: In the enzymatic conversion of dopamine (B1211576) to norepinephrine (B1679862) by dopamine-β-hydroxylase, semidehydroascorbate is formed as a product. nih.govnih.gov The reduction of this SDA is coupled to the activity of semidehydroascorbate reductase, highlighting the integration of vitamin C recycling with neurotransmitter synthesis. nih.gov
Non-Enzymatic Reduction Mechanisms
While enzymatic pathways are significant, non-enzymatic reduction also contributes to the regeneration of ascorbic acid from SDA.
Disproportionation: Semidehydroascorbic acid is a relatively unstable free radical with a short half-life. nhri.org.tw Two molecules of SDA can spontaneously disproportionate, with one molecule being reduced to ascorbic acid and the other being oxidized to dehydroascorbic acid. nih.govresearchgate.netnih.gov This reaction occurs at a rapid rate. nih.gov
Reduction by other reductants: The reduction of SDA can also be facilitated by other cellular reductants. While specific examples directly involving SDA are less detailed in the provided context, the general principle of redox chemistry suggests that other sufficiently potent reducing agents present in the cellular environment could contribute to its reduction back to ascorbic acid.
Relation to Dehydroascorbic Acid Reduction Pathways
The reduction of SDA is intricately linked to the reduction pathways of dehydroascorbic acid (DHA), the two-electron oxidation product of ascorbic acid. The disproportionation of SDA is a direct source of DHA. nih.gov Therefore, the mechanisms that reduce DHA are indirectly connected to the fate of SDA.
Glutathione-Dependent Reduction
Direct Chemical Reduction: GSH can directly and non-enzymatically reduce DHA to ascorbic acid. nih.govarvojournals.orgacs.org This reaction is a significant pathway for ascorbate regeneration. nih.gov
Enzymatic Reduction: The reduction of DHA is also catalyzed by several GSH-dependent enzymes. acs.orgpnas.org These include:
Glutaredoxin (Thioltransferase): This enzyme catalyzes the GSH-dependent reduction of DHA. nih.govacs.org
Protein Disulfide Isomerase (PDI): PDI also exhibits GSH-dependent dehydroascorbate reductase activity. nih.govacs.org
Dehydroascorbate Reductase (DHAR): This enzyme specifically catalyzes the regeneration of ascorbic acid from DHA using GSH as the reducing agent. ontosight.aimdpi.com
The importance of the GSH-dependent pathway is highlighted by the observation that GSH deficiency leads to decreased tissue levels of ascorbic acid. nih.gov
NADPH-Dependent Reduction
In addition to GSH-dependent pathways, the reduction of DHA can also be driven by NADPH. nih.govacs.org
Thioredoxin Reductase: As mentioned earlier, thioredoxin reductase is a key enzyme in the NADPH-dependent reduction of DHA. brieflands.comnih.govacs.orgresearchgate.net Studies have shown that this selenoenzyme functions as an NADPH-dependent dehydroascorbate reductase. nih.govresearchgate.net The addition of thioredoxin can lower the apparent Km of the enzyme for DHA. nih.govresearchgate.net In human erythrocytes, NADPH-dependent reduction of DHA appears to be attributable to thioredoxin reductase. pharmgkb.org
3α-Hydroxysteroid Dehydrogenase: Research has identified that NADPH-dependent dehydroascorbate reductase activity in rat liver cytosol is attributable to the enzyme 3α-hydroxysteroid dehydrogenase. nih.govportlandpress.com This enzyme was purified and shown to reduce DHA to ascorbic acid in the presence of NADPH. nih.govportlandpress.com
The interplay between these various enzymatic and non-enzymatic pathways ensures the efficient recycling of ascorbic acid from its oxidized forms, semidehydroascorbic acid and dehydroascorbic acid, which is essential for maintaining cellular redox homeostasis and antioxidant defense.
Enzymatic and Non Enzymatic Regulation of Semidehydroascorbic Acid
NADH-Dependent Semidehydroascorbate Reductase Activity
NADH-dependent semidehydroascorbate reductase (SDR) is a key enzyme responsible for the direct reduction of SDA back to ascorbate (B8700270), utilizing NADH as an electron donor. nih.govnih.gov This enzymatic regeneration is critical for maintaining a reduced pool of ascorbate, which is essential for numerous physiological processes. nih.gov
Localization and Expression Patterns in Cellular Compartments
SDR activity has been identified in various tissues and subcellular locations, indicating its widespread importance in ascorbate recycling. In bovine ocular tissues, the highest SDR activity is found in the retina, followed by the pigment epithelium-choroid and ciliary body, while minimal activity is observed in the lens. nih.gov At the subcellular level, SDR activity is associated with membranes. oup.com For instance, in rat liver, NADH-semidehydroascorbate reductase activity mediated by cytochrome b5 is found in the outer mitochondrial membrane and microsomes. oup.com This membrane association is logical, as it positions the enzyme to regenerate ascorbate at sites of high metabolic activity and potential oxidative stress.
The expression of transporters for ascorbate and its oxidized form, dehydroascorbic acid (DHA), also provides insight into the localized need for ascorbate regeneration. In the human eye, the sodium-dependent vitamin C transporter 2 (SVCT2), which transports reduced ascorbate, is expressed in the pigmented epithelium of the ciliary body and retinal cells. arvojournals.org This highlights the importance of maintaining high intracellular ascorbate concentrations in these tissues, a task facilitated by enzymes like SDR.
Cofactor Requirements and Enzyme Kinetics
As its name suggests, the primary cofactor for semidehydroascorbate reductase is NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form), which provides the necessary electrons for the reduction of SDA. nih.govnih.gov The enzyme exhibits typical enzyme kinetics, with its activity being dependent on substrate concentrations (NADH and SDA) and influenced by factors such as temperature and pH. nih.govwikipedia.org For example, the NADH-dependent SDR activity in retinal extracts is significantly reduced at lower temperatures. nih.gov
The kinetic parameters of SDR have been studied, revealing its efficiency in scavenging the SDA radical. In spinach leaf plasma membranes, the purified NADH-monodehydroascorbate oxidoreductase, which is homologous to SDR, has a Km(NADH) of 2.5 µM when monodehydroascorbate is the electron acceptor. nih.gov This low Km value indicates a high affinity of the enzyme for NADH, allowing it to function effectively even at low physiological concentrations of the cofactor.
Role of Cytochrome b5 and Cytochrome b561 in Semidehydroascorbic Acid Reduction
Cytochrome b5 and cytochrome b561 are integral membrane proteins that play a crucial role in transmembrane electron transport, including the reduction of SDA. marrvel.orgnih.govkisti.re.krresearchgate.net
Electron Transfer Across Biological Membranes
Cytochrome b561 proteins are a family of transmembrane oxidoreductases that facilitate the transfer of electrons across cellular membranes. researchgate.netresearchgate.net They typically accept an electron from a cytoplasmic donor, most commonly ascorbate, and transfer it to a non-cytoplasmic acceptor. researchgate.netresearchgate.net One of the key acceptors is semidehydroascorbate, which is thereby reduced back to ascorbate. marrvel.orgresearchgate.net This process is essential for regenerating ascorbate within specific cellular compartments where it is consumed. marrvel.orgnih.gov
Cytochrome b5, another membrane-bound electron carrier, can also participate in SDA reduction. google.com It receives electrons from NADH via cytochrome b5 reductase and can then donate them to various acceptors, including SDA. csic.es This pathway has been observed in microsomes.
The rate of electron transfer between cytochrome b561 and the ascorbate/semidehydroascorbate redox couple has been measured. The rate constant for the reduction of cytochrome b561 by external ascorbate is 450 M⁻¹s⁻¹ at pH 7.0, while the rate constant for its oxidation by external semidehydroascorbate is significantly higher at 1.2 x 10⁶ M⁻¹s⁻¹ at the same pH. nih.gov These kinetics support the role of cytochrome b561 in shuttling electrons from cytosolic ascorbate to intravesicular SDA. nih.gov
Function in Neuroendocrine Secretory Vesicles
A prime example of the importance of cytochrome b561-mediated SDA reduction is found in neuroendocrine secretory vesicles, such as the chromaffin granules of the adrenal medulla. marrvel.orgnih.govscbt.com These vesicles contain monooxygenases that require ascorbate as a cofactor for the synthesis of neuropeptides and catecholamines. marrvel.orggenoway.com During these reactions, ascorbate is oxidized to SDA.
Cytochrome b561, which is a major transmembrane protein in these vesicles, acts as an electron channel. marrvel.orgnih.gov It facilitates the transfer of an electron from ascorbate in the cytoplasm across the vesicle membrane to reduce the SDA present in the vesicle lumen. marrvel.orgscbt.com This continuous regeneration of intravesicular ascorbate ensures a constant supply of the reducing agent for the monooxygenases, allowing for the uninterrupted synthesis of essential neuroendocrine products. marrvel.orgnih.gov
Thioredoxin Reductase and Glutaredoxins in Semidehydroascorbic Acid Metabolism
The thioredoxin and glutaredoxin systems are major cellular antioxidant pathways that also contribute to the recycling of ascorbate. nih.govnih.govplos.org
Studies have shown that both native and recombinant glutaredoxins exhibit dehydroascorbate reductase activity. researchgate.net In contrast, thioredoxin itself, in the presence of thioredoxin reductase, does not appear to directly reduce DHA. researchgate.net This suggests distinct roles for these two thiol-disulfide exchange systems in ascorbate regeneration. The thioredoxin/glutaredoxin systems from HeLa cells have been partially characterized, revealing multiple proteins with thioredoxin- or glutaredoxin-like properties that are reduced by a homologous NADPH-thioredoxin reductase. nih.gov
Contribution to Ascorbate Regeneration
Semidehydroascorbic acid, also known as the ascorbate radical, is a relatively unreactive and short-lived intermediate formed during the one-electron oxidation of ascorbic acid. nih.gov Its efficient recycling back to ascorbic acid is vital for maintaining the cellular pool of this essential antioxidant. This regeneration is primarily an enzymatic process.
The key enzyme responsible for the direct, one-electron reduction of SDHA is NADH:semidehydroascorbate oxidoreductase (EC 1.6.5.4), also known as cytochrome b5 reductase. researchgate.netbrieflands.com This enzyme utilizes NADH as an electron donor to rapidly convert the SDHA radical back into its reduced, active form, ascorbic acid. nih.gov This process is crucial for eliminating the SDHA radical, restoring the primary antioxidant capacity of the ascorbate pool, and helping to maintain the cellular NAD+/NADH ratio. nih.gov The importance of this pathway is highlighted in studies of cells deficient in this enzyme, which show severely decreased NADH:semidehydroascorbic acid reductase activity and increased sensitivity to oxidative stress. nih.gov
In addition to direct enzymatic reduction, SDHA can undergo a process called disproportionation, where two molecules of the SDHA radical react to form one molecule of ascorbic acid and one molecule of dehydroascorbic acid (DHA). researchgate.netresearchgate.net While this is a non-enzymatic pathway for regenerating some ascorbate, it also produces the fully oxidized DHA, which must then be reduced by separate, often glutathione-dependent, enzyme systems to fully restore the ascorbate pool. researchgate.netnih.gov
Table 1: Key Enzymes in Ascorbate Regeneration from Semidehydroascorbic Acid
| Enzyme/Process | Reactant | Product(s) | Cofactor/Mechanism | Significance |
| NADH:semidehydroascorbate oxidoreductase | Semidehydroascorbic Acid | Ascorbic Acid | NADH | Primary enzymatic pathway for direct recycling of the ascorbate radical. nih.gov |
| Disproportionation | 2x Semidehydroascorbic Acid | Ascorbic Acid + Dehydroascorbic Acid | Non-enzymatic reaction | A rapid, spontaneous reaction that regenerates one molecule of ascorbate while also producing the fully oxidized DHA. researchgate.netresearchgate.net |
Ascorbate Oxidase Activity in Semidehydroascorbic Acid Generation
Ascorbate oxidase (EC 1.10.3.3) is a plant-specific enzyme that plays a significant role in the generation of semidehydroascorbic acid by catalyzing the oxidation of ascorbic acid. nih.govcas.cz This enzyme is typically found in the apoplast, the space outside the cell membrane, where it influences the redox state of the apoplastic ascorbate pool. cas.czresearchgate.net
Implications for Semidehydroascorbic Acid Pool Dynamics
The activity of ascorbate oxidase has profound implications for the dynamics of the ascorbate pool, particularly in the plant apoplast. High ascorbate oxidase activity leads to a highly oxidized environment in the cell wall, where a significant portion of the total ascorbate exists in its oxidized forms, DHA and the transient SDHA radical. cas.czresearchgate.net
Studies on transgenic tobacco plants overexpressing ascorbate oxidase provide clear evidence of its impact. These studies show a direct correlation between elevated enzyme activity and a shift in the redox balance of the apoplastic ascorbate pool.
Table 2: Effect of Ascorbate Oxidase Overexpression on Apoplastic Ascorbate Redox State in Tobacco
| Plant Type | Ascorbate Oxidase Activity | Apoplastic Ascorbate Pool | Reference |
| Wild-Type Tobacco | Normal | Apoplastic ascorbate is present in both reduced and oxidized forms. | cas.cz |
| Transgenic Tobacco | Up to 380-fold increase | Ascorbic acid was almost completely oxidized to dehydroascorbic acid. | cas.cz |
Role of Semidehydroascorbic Acid in Cellular Redox Homeostasis and Oxidative Stress Responses
Participation in Antioxidant Defense Mechanisms
The primary role of ascorbic acid as an antioxidant is intrinsically linked to the formation and subsequent reactions of the semidehydroascorbic acid radical.
Ascorbic acid is a potent scavenger of various reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. ontosight.ainajah.edu In this process, ascorbic acid donates an electron to neutralize a free radical, thereby becoming the semidehydroascorbic acid radical itself. ontosight.ai This radical is a relatively stable and less reactive species compared to the initial damaging radicals. brieflands.com The formation of SDA is a critical step in preventing the oxidative decay of essential biomolecules. najah.edu
The process can be summarized as: Ascorbic Acid + Free Radical → Semidehydroascorbic Acid + Neutralized Molecule
This direct scavenging activity is a fundamental part of the cell's first line of defense against oxidative damage. najah.edu
Semidehydroascorbic acid plays a crucial role in the regeneration of other important antioxidants, most notably alpha-tocopherol (B171835) (vitamin E). Alpha-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When alpha-tocopherol scavenges a lipid peroxyl radical, it becomes a tocopheroxyl radical, losing its antioxidant capacity. brieflands.com
The reaction is as follows: Tocopheroxyl Radical + Ascorbic Acid → Alpha-Tocopherol + Semidehydroascorbic Acid
This regeneration process allows for the continued scavenging of lipid radicals within cellular membranes.
Contribution to Redox Buffer Systems
The reversible nature of the ascorbic acid/semidehydroascorbic acid/dehydroascorbic acid system allows it to function as a redox buffer, helping to maintain a stable intracellular redox environment. researchgate.net
The semidehydroascorbic acid radical is not a terminal product. It can be efficiently reduced back to ascorbic acid by cellular enzymes, primarily by NADH-dependent semidehydroascorbate reductase. termedia.plnih.gov This enzymatic reduction helps to maintain the intracellular pool of reduced ascorbate (B8700270), ensuring a continuous supply for its antioxidant and enzymatic functions. najah.edubrieflands.com This recycling is vital for sustaining the cell's antioxidant capacity.
The balance between ascorbic acid, semidehydroascorbic acid, and dehydroascorbic acid is dynamic and shifts in response to the cellular oxidative load. brieflands.comresearchgate.net Under conditions of low oxidative stress, the equilibrium favors ascorbic acid. However, as the oxidative load increases, the formation of semidehydroascorbic acid and subsequently dehydroascorbic acid rises. The cell's ability to efficiently recycle these oxidized forms back to ascorbic acid is a key determinant of its resilience to oxidative stress.
Pro-oxidant Implications of Semidehydroascorbic Acid Formation
While semidehydroascorbic acid is a crucial part of the antioxidant defense system, its formation can, under certain conditions, have pro-oxidant consequences. najah.edubrieflands.com An increased level of the semidehydroascorbic acid radical is thought to potentially exert pro-oxidative effects. nih.gov The pro-oxidant activity of ascorbic acid, and by extension the formation of SDA, is often observed in the presence of transition metal ions like iron and copper. najah.edutandfonline.com In such scenarios, ascorbic acid can reduce these metal ions, which can then participate in reactions that generate highly reactive free radicals. nih.gov
Interaction with Transition Metal Ions
Semidehydroascorbic acid (SDA), also known as the ascorbate free radical, is an intermediate formed during the one-electron oxidation of ascorbic acid. nih.gov This process is significantly influenced by the presence of transition metal ions, particularly iron (Fe) and copper (Cu). nih.govnih.gov Ascorbic acid acts as a potent reducing agent, donating an electron to these metal ions, thereby reducing them (e.g., Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺). nih.govmdpi.com This single electron transfer results in the formation of the relatively stable and less reactive SDA radical. nih.govmdpi.com
The interaction is a critical step in many biochemical pathways. For instance, electrons from ascorbate can reduce copper and iron, a process that is fundamental to the function of various enzymes. nih.gov The chelation of metal ions by ascorbic acid can also occur, forming complexes that may be redox-active, undergoing intramolecular electron transfer to generate the ascorbyl radical and the reduced metal ion. mdpi.com This reduction of transition metals by ascorbic acid is a key event that links vitamin C metabolism to the generation of pro-oxidant species. cas.cz The rate of ascorbic acid oxidation and, consequently, SDA formation is markedly accelerated by the presence of these redox-active metals. nih.gov
Table 1: Summary of Semidehydroascorbic Acid Interaction with Transition Metal Ions
Context-Dependent Pro-oxidant Activity
While ascorbic acid is a well-known antioxidant, its interaction with transition metals can paradoxically lead to pro-oxidant effects, a process in which semidehydroascorbic acid is a key intermediate. brieflands.com This context-dependent activity is primarily dictated by the presence of reducible metal ions like iron and copper. cas.czbrieflands.com
The reduction of Fe³⁺ to Fe²⁺ by ascorbic acid (generating SDA in the process) primes the system for the Fenton reaction. cas.czresearchgate.net In this subsequent reaction, the newly formed Fe²⁺ reacts with hydrogen peroxide (H₂O₂), another common cellular metabolite, to produce the highly reactive and damaging hydroxyl radical (•OH). researchgate.netnih.gov A similar cycle can occur with copper ions. tandfonline.com Therefore, by regenerating the reduced form of the transition metal, the ascorbic acid/SDA cycle can potentiate the generation of potent reactive oxygen species (ROS), leading to cellular damage. nih.govnih.gov This pro-oxidant behavior is particularly relevant in environments with an abundance of transition metals and H₂O₂. nih.gov It has been suggested that this mechanism may contribute to the selective cytotoxicity of high concentrations of ascorbic acid against cancer cells, which may be more susceptible to oxidative stress. acs.org
Table 2: Conditions Influencing the Pro-oxidant Activity of Semidehydroascorbic Acid
Semidehydroascorbic Acid as a Marker of Oxidative Stress
The levels of semidehydroascorbic acid and its two-electron oxidation product, dehydroascorbic acid (DHA), are considered valuable biomarkers of oxidative stress. nih.gov The ratio of the oxidized forms (SDA, DHA) to the reduced form (ascorbic acid) reflects the redox state of a biological system. mdpi.com An increase in this ratio indicates a shift towards an oxidative environment, where the rate of ascorbate oxidation surpasses its regeneration. mdpi.com
Correlation with Reactive Oxygen Species Production
The formation of semidehydroascorbic acid is directly linked to the scavenging of reactive oxygen species. researchgate.netispub.com When ascorbic acid neutralizes free radicals, it donates an electron and is itself converted into the SDA radical. nih.gov Therefore, an elevated level of SDA can be indicative of increased ROS production and activity within a cell or tissue. nih.gov
During events such as the respiratory burst in phagocytes, there is a massive increase in oxygen uptake and the production of superoxide radicals (O₂•⁻) and other ROS. nih.gov Ascorbic acid helps to mitigate this oxidative burst, leading to its oxidation and the generation of SDA. Similarly, exposure to stressors like UV radiation can increase ROS in the skin, which is countered by ascorbic acid, resulting in higher levels of the ascorbyl radical. nih.gov The production of ROS during inflammatory processes or in pathological conditions like malaria is known to deplete ascorbic acid and increase its oxidized forms. nih.govispub.com
Table 3: Correlation between Semidehydroascorbic Acid and ROS
Measurement in Biological Samples under Stress Conditions
Direct measurement of the SDA radical in intact biological structures, such as chromaffin granules, can be achieved using electron spin resonance (ESR) spectroscopy. nih.gov This technique is highly specific for free radicals and has been used to show that SDA is formed within granules during enzymatic processes and is coupled to electron transport across the granule membrane. nih.gov
More frequently, the levels of the more stable oxidized form, DHA, are measured along with the remaining reduced ascorbic acid. nih.gov A common approach is the subtraction method, where total ascorbic acid is measured after chemically reducing all the DHA present, and the initial ascorbic acid concentration is subtracted from this total. nih.gov Analytical techniques like high-performance liquid chromatography (HPLC) with coulometric or fluorometric detection are often employed for these measurements. nih.govpsu.edu However, careful sample handling is crucial, as improper procedures, such as acidic deproteinization, can artificially oxidize ascorbic acid, leading to an overestimation of DHA and an inaccurate assessment of oxidative stress. psu.edu
Table 4: Methods for Measuring Ascorbate Species in Biological Samples
Mechanistic Contributions of Semidehydroascorbic Acid to Specific Biological Processes
Role as an Enzyme Cofactor and Electron Donor
Ascorbic acid is a well-established electron donor for a number of enzymes, and in this capacity, its first oxidation product is semidehydroascorbic acid. nih.govlibretexts.org The primary function of ascorbate (B8700270) in these reactions is to act as a reducing agent, often to maintain a metal-ion prosthetic group within the enzyme's active site in its reduced, catalytically active state. nhri.org.twlibretexts.org This function is critical for the activity of various monooxygenases and dioxygenases. nih.gov
Dopamine (B1211576) beta-monooxygenase (DBM), also known as dopamine beta-hydroxylase, is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862), a crucial step in catecholamine biosynthesis. nhri.org.twgenecards.org This reaction occurs within the chromaffin granules of the adrenal medulla and neurosecretory vesicles. nhri.org.twnih.gov
The formation of semidehydroascorbic acid is a direct intermediate in this process. nih.gov Research using electron spin resonance has shown that SDA is generated within the chromaffin granules in direct proportion to DBM activity. nih.gov The mechanism involves a single electron transfer from intragranular ascorbic acid to the oxidized copper center of DBM, reducing it and allowing the hydroxylation of dopamine to proceed. nih.gov This electron transfer results in the formation of the SDA radical inside the vesicle. nhri.org.twnih.gov
A critical aspect of this mechanism is the regeneration of the intragranular ascorbic acid pool. Since ascorbic acid itself does not readily cross the vesicle membrane, a sophisticated electron transport chain is utilized. nhri.org.tw The SDA radical formed inside the granule is reduced back to ascorbic acid by an electron that originates from ascorbic acid in the cytosol. nhri.org.tw This transmembrane electron transfer is mediated by cytochrome b561, a protein that shuttles the electron across the granule membrane. nhri.org.twzenodo.org This cycle ensures that the concentration of the essential cofactor, ascorbic acid, is maintained within the vesicles for continuous norepinephrine synthesis. nhri.org.tw
Table 1: Key Molecules in Dopamine Beta-Monooxygenase Activity
| Molecule | Role in the Process |
| Dopamine | The substrate that is converted into norepinephrine. nih.gov |
| Dopamine Beta-Monooxygenase (DBM) | The copper-containing enzyme that catalyzes the reaction. nhri.org.twgenecards.org |
| Ascorbic Acid (Intragranular) | Donates an electron to reduce the enzyme's copper center, becoming semidehydroascorbic acid. nih.gov |
| Semidehydroascorbic Acid (SDA) | The radical intermediate formed from the one-electron oxidation of ascorbic acid. nhri.org.twnih.gov |
| Cytochrome b561 | A transmembrane protein that shuttles an electron from cytosolic ascorbic acid to reduce intragranular SDA. nhri.org.twzenodo.org |
| Ascorbic Acid (Cytosolic) | The ultimate source of the electron for regenerating the intragranular ascorbic acid pool. nhri.org.tw |
Semidehydroascorbic acid is an intermediate in reactions catalyzed by a broader family of ascorbate-dependent monooxygenases and dioxygenases. nih.gov These enzymes incorporate one or both atoms of molecular oxygen into a substrate, respectively. osdd.netlibretexts.org Many of these enzymes require a metal cofactor, typically iron (Fe²⁺) or copper (Cu⁺), at their active site. nhri.org.twlibretexts.org
The general principle is that during the catalytic cycle, the metal ion can become oxidized (e.g., Fe²⁺ to Fe³⁺). nhri.org.tw Ascorbic acid acts as the reducing agent, donating an electron to return the metal ion to its reduced state, thereby reactivating the enzyme for another catalytic round. nhri.org.twlibretexts.org The initial product of this one-electron donation is the semidehydroascorbic acid radical. nih.gov This role is essential for the synthesis of collagen, carnitine, and the regulation of the hypoxia-inducible factor (HIF-1α). nih.govlibretexts.org
Table 2: Examples of Ascorbate-Dependent Oxygenases
| Enzyme Class | Specific Enzyme(s) | Biological Function |
| Monooxygenases | Dopamine Beta-Monooxygenase, Peptidylglycine α-Amidating Monooxygenase | Hormone and neuropeptide synthesis. nih.gov |
| Dioxygenases | Prolyl 4-Hydroxylases, Prolyl 3-Hydroxylase, Lysyl Hydroxylase | Collagen biosynthesis and stabilization. nih.govlibretexts.org |
| Dioxygenases | Trimethyllysine Hydroxylase, γ-Butyrobetaine Hydroxylase | Carnitine biosynthesis. nih.govnhri.org.tw |
| Dioxygenases | 4-Hydroxyphenylpyruvate Dioxygenase | Tyrosine metabolism. nih.gov |
Involvement in Cellular Signaling Pathways
The redox state of a cell, heavily influenced by the balance between ascorbic acid and its oxidized forms, including the SDA radical, can modulate various cellular signaling pathways. ontosight.aiscispace.com This modulation can, in turn, affect gene expression and other cellular responses. ontosight.airesearchgate.net
The generation of semidehydroascorbic acid is an integral part of the redox cycling of vitamin C that influences cellular responses to oxidative stress and can impact gene expression. ontosight.ai Studies have indicated that ascorbic acid, through its redox activity, can increase the expression of genes related to iron-binding proteins and antioxidant enzymes such as glutathione (B108866) peroxidase. scispace.com While research often focuses on the reduced (ascorbic acid) or fully oxidized (dehydroascorbic acid) forms, the SDA radical is the pivotal, one-electron intermediate in these redox-sensitive mechanisms. ontosight.ainih.gov
The vitamin C redox system plays a role in modulating inflammatory signaling pathways, notably the one involving nuclear factor-kappa B (NF-κB). nih.gov NF-κB activation is often triggered by reactive oxygen species (ROS). nih.gov Ascorbic acid can quench these ROS, a process in which it is oxidized first to semidehydroascorbic acid and subsequently to dehydroascorbic acid (DHA). nih.govnih.gov
Research has revealed a dual mechanism for the regulation of NF-κB by vitamin C. nih.gov First, ascorbic acid acts as an antioxidant to remove ROS that would otherwise activate the pathway. nih.gov Second, the resulting two-electron oxidation product, DHA, has been shown to be a direct inhibitor of IκBα kinase β (IKKβ). nih.govencyclopedia.pub IKKβ is the enzyme responsible for phosphorylating the inhibitor of NF-κB (IκBα), which targets it for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription. encyclopedia.pub By inhibiting IKKβ, DHA prevents NF-κB activation. nih.gov Therefore, the formation of semidehydroascorbic acid is the necessary intermediate step that links the antioxidant function of ascorbic acid to the production of DHA, the ultimate kinase-inhibiting molecule in this pathway. nih.gov This mechanism provides a direct link between the redox state of vitamin C and the control of NF-κB signaling events. nih.gov
Link to Protein Modification and Glycation
While ascorbic acid is a vital antioxidant, its oxidation pathway, which proceeds through semidehydroascorbic acid, can lead to the formation of products that modify proteins non-enzymatically. researchgate.netnih.gov The two-electron oxidation product of ascorbic acid, dehydroascorbic acid (DHA), can undergo further irreversible degradation to yield highly reactive carbonyl intermediates. researchgate.netnih.gov
These carbonyl compounds are potent agents of glycation, a non-enzymatic reaction with the free amino groups of proteins, particularly the epsilon-amino group of lysine (B10760008) residues. researchgate.netnih.gov This process leads to the formation of a heterogeneous group of protein modifications known as Advanced Glycation End Products (AGEs). researchgate.netnih.gov The formation of AGEs such as Nε-carboxymethyllysine (CML) has been observed following treatment of cells with ascorbic acid or DHA. researchgate.net Thus, semidehydroascorbic acid serves as a transient intermediate on the oxidative pathway that generates the precursors for protein glycation, a process implicated in aging and various diseases. researchgate.netnih.gov
Formation of Reactive Carbonyl Intermediates from Ascorbate Oxidation
The oxidation of ascorbic acid is a stepwise process that contributes to the formation of reactive intermediates. Ascorbic acid first undergoes a one-electron oxidation to form the relatively stable free radical, semidehydroascorbic acid (SDA), also known as the ascorbate radical. brieflands.comnih.govoregonstate.edu This radical can then undergo a further one-electron oxidation to yield dehydroascorbic acid (DHA). researchgate.netnih.gov While semidehydroascorbic acid is a key intermediate, it is the subsequent, irreversible degradation of dehydroascorbic acid that leads to the generation of highly reactive carbonyl-intermediates. researchgate.netnih.gov
Under conditions of significant oxidative stress, the cellular mechanisms responsible for reducing DHA back to ascorbic acid may become overwhelmed. nih.gov This leads to the hydrolytic opening of the lactone ring of DHA, forming 2,3-diketogulonic acid. researchgate.net The further degradation of 2,3-diketogulonic acid results in the fragmentation of its carbon chain, producing various highly reactive carbonyl species (RCS). researchgate.netresearchgate.net These carbonyl products are potent alkylating agents that can contribute to cellular damage and are implicated in a state known as carbonyl stress. mdpi.com
Non-Enzymatic Protein Glycation Induction
The reactive carbonyl intermediates generated from the degradation of dehydroascorbic acid are significant inducers of non-enzymatic protein glycation. researchgate.netnih.gov This process, also known as the Maillard reaction, involves the non-specific reaction of a carbonyl group with the free amino groups on proteins, particularly the side chains of lysine and arginine residues. nih.govresearchgate.netmdpi.com
This reaction leads to the formation of a diverse group of modified protein products known as Advanced Glycation End-products (AGEs). brieflands.comajol.info The accumulation of AGEs can permanently and detrimentally alter the structure and function of proteins. ajol.info For instance, studies have shown that the degradation of ascorbate can generate AGEs such as Nε-(carboxymethyl)-lysine (CML) and pentosidine. researchgate.netresearchgate.net This process has been observed in various tissues, including the glycation of lens proteins, which can contribute to their aggregation and destabilization. nih.govresearchgate.net Both ascorbic acid and dehydroascorbic acid have been shown to lead to the glycation of cellular proteins in experimental models. researchgate.netnih.gov
Interplay with Cellular Metabolism and Energy Status
Connections to NADH and NADPH Pools
Semidehydroascorbic acid is a critical link in the redox cycling of vitamin C, a process that is directly coupled to the cellular pools of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). The regeneration of ascorbic acid from its semidehydroascorbic acid radical form is an enzymatic process that consumes these key reducing equivalents.
Specifically, semidehydroascorbic acid can be reduced back to ascorbate by several enzymes, including:
NADH-cytochrome b5 reductase 3 (Cyb5R3) : This enzyme, also known as NADH:semidehydroascorbic acid reductase, is located on the outer mitochondrial membrane and other cellular membranes. nih.gov It catalyzes the rapid reduction of the ascorbate free radical using NADH as the electron donor. nih.gov This process not only restores the cellular pool of ascorbic acid but also helps to maintain the cytosolic NAD+/NADH ratio by oxidizing NADH. nih.gov
Thioredoxin reductase : This enzyme can also catalyze the reduction of semidehydroascorbate, utilizing electrons from NADPH. brieflands.com
Therefore, the efficient recycling of ascorbate from the semidehydroascorbic acid radical directly influences the oxidation state of both the NADH and NADPH pools, integrating vitamin C homeostasis with the broader cellular redox and energy state. brieflands.comnih.gov
Regulation of Pentose (B10789219) Phosphate Pathway Activity
The interplay between ascorbate oxidation products and cellular metabolism extends to the regulation of the pentose phosphate pathway (PPP). The primary function of the oxidative branch of the PPP is to generate NADPH, which is crucial for maintaining redox balance and supporting anabolic processes. cam.ac.ukwikipedia.org The activity of the PPP is tightly regulated, primarily by the ratio of NADPH to its oxidized form, NADP+. wikipedia.org The rate-limiting enzyme of the pathway, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH and stimulated by increased levels of NADP+. wikipedia.org
When dehydroascorbic acid (DHA), the two-electron oxidation product of ascorbate, accumulates in cells, it creates a high demand for reducing equivalents to recycle it back to ascorbic acid. researchgate.net This reduction is heavily dependent on glutathione (GSH). researchgate.netnih.gov Glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized state (GSSG), consumes NADPH in the process. researchgate.net
The increased consumption of NADPH for DHA reduction leads to a decrease in the cellular NADPH:NADP+ ratio. This shift activates G6PD, thereby stimulating the flux of glucose through the pentose phosphate pathway to replenish the NADPH pool. researchgate.netnih.gov Studies have demonstrated that treatment of cells with DHA stimulates the activity of PPP enzymes and can shift glucose metabolism from glycolysis towards the PPP. researchgate.netnih.gov This mechanism highlights a sophisticated feedback loop where an oxidized form of vitamin C can upregulate a key metabolic pathway to enhance the cell's reductive and antioxidant capacity. nih.gov
Analytical Methodologies for Semidehydroascorbic Acid Research
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for the direct detection and characterization of paramagnetic species, including free radicals like semidehydroascorbic acid (SDA). nih.govconicet.gov.ar This methodology is predicated on the absorption of microwave radiation by an unpaired electron in a magnetic field. conicet.gov.ar
Direct Measurement of Semidehydroascorbic Acid Radical
The semidehydroascorbic acid radical is readily detectable by EPR spectroscopy, where it exhibits a characteristic and well-defined spectrum. cdnsciencepub.com In aqueous solutions, the EPR spectrum of the SDA radical is characterized by a prominent doublet signal, which arises from the hyperfine interaction of the unpaired electron with the C4 proton. cdnsciencepub.comnih.gov
Key spectral parameters used for the identification and characterization of the SDA radical include the g-value and the hyperfine coupling constant (aH). The g-value is a dimensionless quantity that is characteristic of the radical, while the hyperfine coupling constant quantifies the magnetic interaction between the unpaired electron and a nearby magnetic nucleus. For the SDA radical, the g-value is typically around 2.005, and the hyperfine coupling constant for the C4 proton is approximately 1.8 Gauss (G). conicet.gov.ar
To enhance the stability and detection of the SDA radical, particularly in complex biological media, dimethyl sulfoxide (B87167) (DMSO) can be utilized. conicet.gov.ar The basic properties of DMSO lead to the kinetic stabilization of the radical, facilitating its analysis. conicet.gov.ar Isotopic labeling, for instance with ¹³C at the C1 position of ascorbic acid, can further confirm the radical's identity by introducing additional hyperfine splitting in the EPR spectrum.
| Parameter | Value | Technique/Conditions | Source |
|---|---|---|---|
| g-value | ≈ 2.005 | X-band EPR | |
| Hyperfine Coupling Constant (aH at C4) | 1.8 G | X-band EPR | |
| g-value | 2.00627 | EPR in human platelet-rich plasma | nih.gov |
| Hyperfine Coupling Constant | 1.88 G | EPR in human platelet-rich plasma | nih.gov |
| g-values (D-band) | gₓ = 2.0068, gᵧ = 2.0066, g_z = 2.0023 | D-band EPR of ascorbyl radical | nih.gov |
| ¹³C Hyperfine Coupling (at C1) | 6.54 G | EPR with L-[1-¹³C]-ascorbic acid |
Applications in Biological and In Vitro Systems
EPR spectroscopy has been widely applied to study the formation and decay of the semidehydroascorbic acid radical in a variety of biological and in vitro systems, providing valuable insights into oxidative stress and redox metabolism.
In biological systems, the detection of the SDA radical by EPR serves as a reliable marker for oxidative stress. For instance, EPR has been used to monitor the dynamics of the ascorbyl radical during events like coronary occlusion and reperfusion. Studies in human platelet-rich plasma have successfully identified the ascorbyl radical, highlighting the role of oxidative stress in this biological matrix. nih.gov Furthermore, EPR studies have detected elevated levels of ascorbyl radicals in the cerebrospinal fluid of patients with amyotrophic lateral sclerosis, suggesting its involvement in the neurodegenerative process.
In vitro, EPR has been instrumental in elucidating the mechanisms of ascorbic acid oxidation. For example, the reaction of bovine Cytochrome c Oxidase with oxygen, using ascorbate (B8700270) as a reductant, generates a distinct ascorbyl radical signal that has been characterized by both X-band and D-band EPR. nih.gov These studies allow for the precise determination of the radical's spectral properties and provide a deeper understanding of its interaction with enzymatic systems. The technique has also been used to study the formation of the SDA radical in the presence of various disulfides, shedding light on the redox potential of the ascorbic acid system. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Redox State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. dergipark.org.tr In the context of semidehydroascorbic acid research, NMR is particularly valuable for analyzing the redox state of the ascorbate system. dergipark.org.trresearchgate.net
Characterization of Redox Equilibria
NMR spectroscopy can be used to monitor the chemical transformations within the ascorbate redox system, which includes ascorbic acid, semidehydroascorbic acid, and dehydroascorbic acid (DHA). acs.orgresearchgate.net By observing the changes in the NMR spectrum, such as chemical shifts and signal intensities, researchers can characterize the equilibria between these species. For example, ¹H NMR spectroscopy has been employed to demonstrate the reversible oxidation of ascorbic acid to DHA, both enzymatically and non-enzymatically. researchgate.net
The chemical environment of the protons in the ascorbic acid molecule changes upon oxidation, leading to shifts in their resonance frequencies in the NMR spectrum. researchgate.net Studies have shown that the chemical shift of the C4-H proton of ascorbic acid is sensitive to pH changes, which can be used to determine its pKa value. dergipark.org.trresearchgate.net While direct detection of the transient SDA radical by NMR is challenging due to its low concentration and paramagnetic nature, the changes in the signals of the more abundant diamagnetic species (ascorbic acid and DHA) provide indirect evidence of the redox processes involving SDA.
In Situ and In Vivo Metabolic Imaging Techniques
A significant advancement in the study of redox metabolism in living systems is the development of hyperpolarized ¹³C NMR spectroscopy. nih.govacs.org This technique dramatically enhances the NMR signal of ¹³C-labeled substrates, allowing for real-time metabolic imaging in situ and in vivo. nih.govweizmann.ac.il
Hyperpolarized [1-¹³C]-dehydroascorbic acid ([1-¹³C]-DHA) has been developed as a probe to image redox status. nih.govacs.org When introduced into cells or tissues, the reduction of hyperpolarized [1-¹³C]-DHA to [1-¹³C]-ascorbic acid can be monitored by acquiring dynamic ¹³C NMR spectra. The appearance of a resonance corresponding to [1-¹³C]-ascorbic acid provides a direct measure of the reductive capacity of the biological system.
This technique has been successfully applied to study redox status in cancer cells and tumors in vivo. nih.govacs.org For example, the reduction of [1-¹³C]-DHA has been observed in lymphoma tumors, indicating a reduced microenvironment. acs.org These in vivo metabolic imaging techniques offer a non-invasive window into the complex redox chemistry occurring within living organisms.
| Compound | ¹³C Chemical Shift (ppm) | Conditions | Source |
|---|---|---|---|
| [1-¹³C] Dehydroascorbic Acid (DHA) | 174.0 | in water at 37 °C (pH 4.5) | nih.gov |
| [1-¹³C] Vitamin C (Ascorbic Acid) | 177.8 | in 100 mM phosphate (B84403) buffer (pH 7.0) | nih.gov |
| [1-¹³C]-DHA | 175 | Hyperpolarized NMR in vitro | acs.org |
| [1-¹³C]-AA | 179 | Hyperpolarized NMR in vitro | acs.org |
Electrochemical Methods for Redox Potential Determination
Electrochemical methods are fundamental for determining the redox potentials of chemical species and for studying the kinetics of electron transfer reactions. scispace.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used to investigate the electrochemical behavior of ascorbic acid and, by extension, to determine the redox potential associated with the formation of the semidehydroascorbic acid radical. scispace.comresearchgate.net
The oxidation of ascorbic acid at an electrode surface proceeds in a stepwise manner, with the initial one-electron oxidation forming the semidehydroascorbic acid radical. The potential at which this oxidation occurs is a key thermodynamic parameter of the ascorbate redox system.
Studies using various electrode materials, such as glassy carbon electrodes (GCE) and platinum (Pt) electrodes, have determined the oxidation peak potential of ascorbic acid under different experimental conditions. scispace.comresearchgate.net For instance, using cyclic voltammetry, the oxidation peak potential for ascorbic acid has been reported to be around +0.22 V to +0.596 V versus a reference electrode, depending on the electrode material, pH, and scan rate. jscimedcentral.comsrce.hr This oxidation potential is directly related to the formation of the semidehydroascorbic acid radical. The redox potential for the SDA/ascorbate couple has been reported to be approximately +0.32 V at pH 7. researchgate.net
The electrochemical behavior of ascorbic acid is often quasi-reversible or irreversible, indicating that the initially formed semidehydroascorbic acid radical undergoes further chemical reactions, such as disproportionation to ascorbic acid and dehydroascorbic acid. srce.hr The dependence of the peak potential on pH confirms the involvement of protons in the oxidation process. jscimedcentral.com
| Electrode | Technique | Oxidation Peak Potential (vs. Ag/AgCl) | pH | Source |
|---|---|---|---|---|
| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | 270 mV | 2 | scispace.com |
| Platinum (Pt) Electrode | Cyclic Voltammetry | 490 mV | 1 | scispace.com |
| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry | 370 mV | 1 | scispace.com |
| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | 596 mV | 3.0 | jscimedcentral.com |
| Glassy Carbon Electrode (GCE) | Square Wave Voltammetry | 450 mV | 3.0 | jscimedcentral.com |
| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | 220 mV | Not specified | srce.hr |
Insights into Redox Activity
The redox activity of semidehydroascorbic acid (SDA), the radical intermediate formed during the one-electron oxidation of ascorbic acid, is fundamental to its role in biochemical systems. researchgate.netnih.gov Analytical techniques capable of probing this transient radical species have been crucial for understanding its behavior. Electron Paramagnetic Resonance (EPR) spectroscopy stands out as the most definitive method for the direct detection and characterization of the ascorbyl radical. This is due to the radical's unique doublet signal, which arises from hyperfine coupling.
EPR studies, often performed at X-band (9 GHz) or for higher resolution at D-band (130 GHz), provide specific parameters that act as a fingerprint for the ascorbyl radical. nih.gov Key parameters include the g-value, which is approximately 2.005, and the hyperfine coupling constant. nih.gov Advanced EPR techniques, such as those combined with rapid freeze-quenching methods, have allowed for the trapping and characterization of ascorbyl radicals generated during enzymatic reactions, for instance, in studies involving Cytochrome c Oxidase. nih.gov These experiments have successfully determined the g-tensor values, providing a clear distinction from other potential radical species. nih.gov
Electrochemical methods also offer significant insights into the redox properties of the ascorbate/SDA system. scispace.com Techniques such as cyclic voltammetry can be used to investigate the electrocatalytic oxidation of ascorbic acid, a process that proceeds via the SDA intermediate. scispace.com Studies have determined the formal redox potentials for the relevant couples, which are crucial for predicting the radical's reactivity. At neutral pH, the ascorbate monoanion (AH⁻) is a relatively poor electron donor, as reflected by the high reduction potential of the AH•/AH⁻ couple (+0.766 V). nsf.gov In contrast, the ascorbate dianion (A²⁻), which is more prevalent at high pH, is a much better electron donor, with a reduction potential of +0.076 V for the A•⁻/A²⁻ couple. nsf.gov This difference underscores the pH-dependent nature of ascorbic acid's antioxidant and pro-oxidant activities.
Table 1: Electron Paramagnetic Resonance (EPR) Parameters for the Ascorbyl Radical
| Parameter | Reported Value(s) | Technique/Conditions | Source(s) |
|---|---|---|---|
| Isotropic g-value | ≈ 2.005; 2.00627 | X-Band EPR | nih.gov |
| Hyperfine Coupling Constant | 1.8 G | X-Band EPR | |
| Linewidth | 12 G | X-Band EPR (in CcO experiments) | nih.gov |
| g-tensor (gₓ) | 2.0068 | D-Band EPR | nih.gov |
| g-tensor (gᵧ) | 2.0066 | D-Band EPR | nih.gov |
| g-tensor (g_z_) | 2.0023 | D-Band EPR | nih.gov |
Spectrophotometric Approaches for Kinetic Studies
Spectrophotometry provides a robust and accessible means to investigate the kinetics of reactions involving ascorbic acid and its oxidized forms, including semidehydroascorbic acid. psu.edunih.gov Although SDA itself does not have a distinct absorption maximum in the UV-visible range that is easily isolated from its parent compound, its formation and decay can be inferred by monitoring the concentration changes of ascorbic acid or dehydroascorbic acid (DHA). nih.govpsu.eduexcli.de
The oxidation of ascorbic acid, which directly correlates with the initial formation of SDA, can be monitored by the decrease in absorbance at approximately 265 nm. nih.govexcli.de This wavelength corresponds to a strong absorbance peak for the ascorbate anion. researchgate.net By tracking the rate of this absorbance decrease, researchers can study the kinetics of ascorbic acid oxidation under various conditions, such as in the presence of metal ions or oxidizing agents, which provides indirect information about the rate of SDA generation. excli.de
Conversely, methods have been developed to monitor the appearance of the fully oxidized product, dehydroascorbic acid (DHA). psu.edu One such method involves spectrophotometrically monitoring the kinetics of absorbance changes at 346 nm after the enzymatic oxidation of ascorbic acid. psu.edu While this measures the end-product of oxidation, the kinetic profile of its formation is directly linked to the preceding steps involving the SDA radical, including its disproportionation into ascorbate and DHA. wikipedia.orgucl.ac.uk
Monitoring Semidehydroascorbic Acid Dynamics
The dynamics of semidehydroascorbic acid, encompassing its formation and subsequent reactions, are typically studied using kinetic spectrophotometry. psu.edu The core principle involves tracking absorbance changes over time at a wavelength specific to one of the components of the ascorbic acid redox system. nih.govexcli.de
A common approach is to measure the rate of ascorbic acid consumption at 265 nm. nih.govexcli.de For example, studies investigating the pro-oxidant activity of ascorbic acid in the presence of iron and hydrogen peroxide have used this method to determine the rate of ascorbate oxidation. excli.de The rate of decrease in absorbance (dA/dt) at this wavelength is proportional to the rate of the initial one-electron oxidation that produces SDA.
Table 2: Spectrophotometric Parameters for Kinetic Studies of the Ascorbate Redox System
| Analyte Monitored | Wavelength (nm) | Kinetic Parameter | Application | Source(s) |
|---|---|---|---|---|
| Ascorbic Acid (AA) | 265 | Rate of absorbance decrease | Monitoring AA oxidation rate | nih.govexcli.de |
| Ascorbic Acid (AA) | 254 | HPLC-UV Detection | Quantification of AA | researchgate.net |
| Dehydroascorbic Acid (DHA) | 346 | Rate of absorbance increase | Monitoring DHA formation kinetics | psu.edu |
Semidehydroascorbic Acid in Diverse Biological Models and Systems
Mechanisms in Plant Metabolism and Physiology
Semidehydroascorbic acid, also known as the monodehydroascorbate radical (MDHA), is a short-lived, resonance-stabilized radical that serves as a crucial intermediate in the antioxidant and metabolic pathways of plants. nih.gov It is the initial, one-electron oxidation product of ascorbic acid (AsA). nih.gov Its fate—either rapid enzymatic recycling or further oxidation—is a critical determinant of the cellular redox state and the plant's ability to withstand oxidative stress.
Semidehydroascorbic acid is not a direct participant in the de novo biosynthesis of ascorbate (B8700270), which in plants primarily occurs through the L-galactose pathway. nih.govresearchgate.net Instead, its central role lies in the regeneration of ascorbate, a process vital for maintaining the plant's antioxidant pool. nih.gov This recycling is a key component of the ascorbate-glutathione cycle. mdpi.comnih.gov
When ascorbic acid donates an electron to neutralize a reactive oxygen species (ROS) or acts as a cofactor for enzymes like ascorbate peroxidase (APX), it is oxidized to the semidehydroascorbic acid radical. nih.govmdpi.com This radical can be directly reduced back to ascorbic acid by the enzyme monodehydroascorbate reductase (MDHAR), which utilizes NAD(P)H as an electron donor. nih.govmdpi.com This enzymatic reduction is a highly efficient process that salvages the antioxidant capacity of ascorbate. plantae.org
Alternatively, if not immediately reduced, two molecules of semidehydroascorbic acid can spontaneously disproportionate, yielding one molecule of ascorbic acid and one molecule of dehydroascorbic acid (DHA). nih.govnih.gov DHA is the fully oxidized, two-electron product. While DHA can also be recycled back to ascorbic acid by dehydroascorbate reductase (DHAR) using glutathione (B108866) (GSH) as the reductant, its formation represents a more oxidized state for the cell. mdpi.complantae.orgnih.gov Furthermore, DHA is a key entry point for the irreversible degradation of ascorbate. nih.gov It can be hydrolyzed to 2,3-diketo-L-gulonic acid, leading to the formation of products like oxalate (B1200264) and threonate, effectively removing it from the ascorbate pool. nih.govresearchgate.net Therefore, the efficient enzymatic reduction of semidehydroascorbic acid by MDHAR is paramount to preventing both the depletion of the ascorbate pool and the formation of degradation products. nih.gov
The primary contribution of semidehydroascorbic acid to plant antioxidant systems is its position as the central hub in the ascorbate-glutathione cycle, a major ROS-scavenging pathway in virtually all cellular compartments, including chloroplasts, mitochondria, peroxisomes, and the cytosol. nih.govfrontiersin.org This cycle is critical for detoxifying ROS such as hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov
The process begins with the APX-catalyzed reduction of H₂O₂ to water, which involves the oxidation of two molecules of ascorbate to semidehydroascorbic acid. mdpi.com The rapid regeneration of ascorbate from the semidehydroascorbic acid radical via MDHAR is essential to sustain this detoxification process. mdpi.complantae.org By maintaining a high ratio of reduced ascorbate to its oxidized forms, the plant ensures the continuous operation of this protective cycle, which is particularly crucial under conditions of high metabolic activity or environmental stress (e.g., high light, drought, salinity) that lead to increased ROS production. nih.govnih.govnih.gov The stability of the semidehydroascorbic acid radical, relative to other free radicals, prevents it from initiating damaging chain reactions, making it a safe intermediate in antioxidant defense. nih.gov
The expression of genes encoding monodehydroascorbate reductase (MDHAR) is highly responsive to developmental cues and environmental stimuli, highlighting the enzyme's importance in managing cellular redox status. nih.gov Studies in various plant species have shown that MDHAR gene expression is often upregulated by abiotic stresses such as drought, salt, and osmotic stress, as well as by treatment with phytohormones like abscisic acid. nih.govadelaide.edu.au This transcriptional upregulation is a key adaptive response, intended to bolster the plant's ascorbate recycling capacity to cope with increased oxidative loads. mdpi.comnih.gov
Conversely, reverse genetic studies using knockout mutants have revealed the complexity of the MDHAR gene family. In Arabidopsis thaliana, which has five MDHAR genes encoding isoforms targeted to different subcellular compartments, the lack of certain isoform combinations can be lethal, indicating that some functions are essential and not fully redundant. nih.gov These studies underscore the critical role of MDHAR in plant growth, development, and stress acclimation through the precise control of semidehydroascorbic acid levels. nih.govnih.gov
| Plant Species | Gene/Enzyme | Research Finding | Implication | Reference |
|---|---|---|---|---|
| Cotton (Gossypium hirsutum) | GhMDHARs | Expression of specific MDHARs correlates positively with fiber elongation, AsA content, and the AsA/DHA ratio. | MDHAR contributes to fiber development by maintaining cellular redox homeostasis. | nih.gov |
| Tobacco (Nicotiana tabacum) | AmMDHAR (from Avicennia marina) | Overexpression of this salt-inducible, chloroplast-located MDHAR enhanced tolerance to salinity stress. | Enhancing MDHAR activity improves plant resilience to abiotic stress by boosting antioxidant enzyme activity. | nih.gov |
| Moss (Physcomitrella patens) | PpMdhar1, PpMdhar3 | Transcription levels increased up to 5-fold under salt stress, osmotic stress, or upon exposure to abscisic acid. | Cytosolic MDHAR plays an essential role in stress protection, particularly against water deficiency. | adelaide.edu.au |
| Arabidopsis thaliana | AtMDHARs | The plant has five distinct MDHAR isoforms (cytosolic, peroxisomal, chloroplastic/mitochondrial); lack of specific combinations is lethal. | MDHAR isoforms have specific, non-redundant roles in different cellular compartments essential for viability. | nih.gov |
Semidehydroascorbic Acid in Animal Model Studies (Non-Clinical)
In animal systems, semidehydroascorbic acid is the immediate one-electron oxidation product of ascorbic acid and a key intermediate in its regeneration. nih.gov While many animals can synthesize their own ascorbic acid, some, including guinea pigs, are dependent on dietary intake, making the mechanisms for its recycling particularly important. nih.govnih.gov
The primary mechanism for salvaging ascorbate at the single-electron oxidation stage is the enzymatic reduction of semidehydroascorbic acid. This reaction is catalyzed by NADH-dependent semidehydroascorbate reductase (SDR), which reduces the radical back to ascorbate. nih.gov This enzyme is found in various tissues and subcellular locations, including the outer mitochondrial membrane. nih.gov
Animal cells can also take up vitamin C in its fully oxidized form, dehydroascorbic acid (DHA). researchgate.net Unlike ascorbic acid, which is transported into cells by specific sodium-dependent vitamin C transporters (SVCTs), DHA can be transported by facilitated-diffusion glucose transporters (GLUTs). researchgate.netresearchgate.net Once inside the cell, DHA is rapidly reduced back to ascorbic acid. This reduction can be catalyzed by enzymes with dehydroascorbate reductase activity, such as thioltransferases (glutaredoxins) and protein disulfide isomerase, often in a glutathione-dependent manner. nih.gov This transport-reduction pathway is a crucial mechanism for cells to accumulate high concentrations of vitamin C. researchgate.net
Comparative studies have highlighted species-specific differences in these mechanisms. For example, research on guinea pig and rat intestines showed that while both can take up and reduce DHA, the guinea pig jejunum is capable of net transepithelial absorption of DHA, which is then largely converted to ascorbic acid. nih.gov Further studies demonstrated that guinea pigs have a significantly higher capacity to recycle DHA in red blood cells, liver, and intestinal homogenates compared to rats and mice, making them a superior model for human vitamin C homeostasis. nih.gov
Certain animal tissues, such as the adrenal and pituitary glands, maintain exceptionally high concentrations of ascorbic acid. bohrium.com In these tissues, ascorbate serves as a critical cofactor for various enzymes and as a key component of local redox homeostasis. The adrenal medulla, for instance, requires ascorbate for the enzyme dopamine-β-hydroxylase, which is involved in catecholamine synthesis. nih.gov The immediate oxidation product of ascorbate in this reaction is semidehydroascorbic acid. nih.gov
Investigations into the adrenal medulla have revealed that semidehydroascorbate reductase (SDR) plays a vital role in regenerating the ascorbate cofactor. nih.gov Subcellular fractionation studies have localized this reductase primarily to the outer membrane of mitochondria. nih.gov This localization allows the enzyme to reduce cytosolic semidehydroascorbate, thereby maintaining the high levels of reduced ascorbate necessary for adrenal function. nih.gov Research has shown that the specific activities of SDR in various tissues of rats and guinea pigs often parallel the ascorbate content of those tissues. nih.gov This correlation strongly suggests a widespread and crucial role for SDR in maintaining ascorbate metabolism and redox balance across different organ systems. nih.gov
| Animal Model | Tissue/Cell Type | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Guinea Pig | Jejunum | Demonstrated net transepithelial absorption of DHA, with most of it appearing in the reduced form (ascorbic acid). | Shows a nutritional role for dehydroascorbate reductase in extracting and reducing dietary oxidized vitamin C. | nih.gov |
| Rat | Jejunum | Did not exhibit net transepithelial transport of DHA, but could take it up from the serosal side and reduce it. | Indicates a role in maintaining endogenous ascorbate levels in the mucosa rather than absorbing it from the diet. | nih.gov |
| Guinea Pig vs. Rat/Mouse | Red Blood Cells, Liver, Intestine | Guinea pigs have a significantly higher capacity to recycle DHA back to ascorbic acid compared to rats and mice. | Highlights the guinea pig as a more suitable model for studying human vitamin C homeostasis due to similar recycling capacities. | nih.gov |
| Rat and Guinea Pig | Adrenal Medulla, various tissues | Specific activity of semidehydroascorbate reductase (SDR) parallels the ascorbate content in tissues. SDR is localized to the outer mitochondrial membrane. | SDR is crucial for cofactor regeneration and maintaining redox homeostasis in tissues with high ascorbate requirements. | nih.gov |
Oxidative Stress Models and Semidehydroascorbic Acid Dynamics
Under conditions of oxidative stress, the dynamic equilibrium of the ascorbate system shifts, highlighting the pivotal role of the semidehydroascorbic acid radical. Oxidative stress, characterized by an abundance of reactive oxygen species (ROS), promotes the one-electron oxidation of ascorbic acid, leading to the formation of the semidehydroascorbic acid radical. nih.gov This radical is a key intermediate; it can be reduced back to ascorbic acid or undergo further oxidation or disproportionation to form dehydroascorbic acid (DHA). nih.gov The ratio of these different forms of vitamin C is a critical indicator of the cellular redox state.
In various experimental models, the dynamics of semidehydroascorbic acid and its related ascorbate forms are actively studied. For instance, cell culture itself can impose a state of oxidative stress, where the extracellular oxidation of ascorbic acid has been observed. nih.gov Specific models inducing oxidative stress, such as exposure to hydrogen peroxide (H₂O₂) or ultraviolet B (UVB) radiation, are used to investigate the protective mechanisms involving ascorbate. mdpi.com
In neuronal models, the accumulation of DHA, which is formed from the semidehydroascorbic acid radical, triggers significant metabolic adjustments to counteract the oxidative challenge. nih.gov This includes a temporary decrease in reduced glutathione (GSH) levels, an upregulation of the pentose (B10789219) phosphate (B84403) pathway to generate reducing equivalents, and a concurrent decrease in glycolysis. nih.gov Studies on rat brain sections have shown that an increased presence of DHA is linked to lipid peroxidation and the depletion of GSH, indicating a pro-oxidant environment. mdpi.com Furthermore, animal models with a deficiency in GSH exhibit lower tissue concentrations of ascorbic acid and elevated dehydroascorbate-to-ascorbate ratios, underscoring the interconnectedness of cellular antioxidant systems in managing oxidative stress. nih.gov
The table below summarizes key findings on semidehydroascorbic acid dynamics in different oxidative stress models.
| Model Type | Inducer/Condition | Observed Dynamics | Reference |
|---|---|---|---|
| Cell Culture | Standard Culture Conditions | Extracellular oxidation of ascorbic acid to dehydroascorbic acid, implying semidehydroascorbic acid formation. | nih.gov |
| Cell Culture (ARPE-19) | Hydrogen Peroxide (H₂O₂), UVB Radiation | Demonstration of ascorbate's protective role against induced oxidative stress. | mdpi.com |
| Neuronal (Rat Brain) | Intracellular DHA accumulation | Transient decrease in reduced glutathione (GSH), increased pentose phosphate pathway activity, and decreased glycolysis. | nih.gov |
| Neuronal (Rat Brain) | DHA presence | Associated with lipid peroxidation and consumption of GSH. | mdpi.com |
| Animal (Rodent) | Glutathione (GSH) deficiency | Decreased tissue ascorbic acid and increased dehydroascorbate-to-ascorbate ratios. | nih.gov |
Cellular and Subcellular Dynamics of Semidehydroascorbic Acid
The semidehydroascorbic acid radical is a highly reactive and short-lived species. nih.gov Its presence and dynamics within cellular and subcellular compartments are intrinsically linked to the location of its precursor, ascorbic acid, and the sites of oxidative activity.
The generation of semidehydroascorbic acid occurs across various cellular compartments where ascorbic acid acts as an antioxidant.
Extracellular Space: A significant portion of ascorbic acid oxidation takes place in the extracellular fluid, which is less equipped with antioxidant defenses compared to the intracellular environment. researchgate.net This leads to the formation of the semidehydroascorbic acid radical outside the cell as a first line of defense against external oxidants. nih.gov
Cytosol: As the primary intracellular compartment, the cytosol maintains a high concentration of ascorbic acid, where it scavenges free radicals, generating semidehydroascorbic acid in the process.
Mitochondria: These organelles are major sites of ROS production and also accumulate ascorbic acid. nih.govnih.gov Consequently, semidehydroascorbic acid is formed within mitochondria as ascorbic acid neutralizes ROS generated by the electron transport chain.
Endoplasmic Reticulum (ER): The ER lumen is a unique oxidative environment required for protein folding. Ascorbate within the ER helps to manage the oxidative balance, leading to the formation of the semidehydroascorbic acid radical. nih.govwikipedia.org
Nucleus: Ascorbic acid is present in the nucleus, where it functions as a cofactor for enzymes involved in epigenetics. nih.gov During oxidative challenges, it can protect genetic material from damage, resulting in the transient formation of semidehydroascorbic acid within the nuclear compartment. nih.gov
The following table details the compartmentalization of semidehydroascorbic acid formation.
| Compartment | Key Process Involving Semidehydroascorbic Acid | Significance | Reference |
|---|---|---|---|
| Extracellular Space | Formation from ascorbic acid oxidation by external ROS. | First line of defense against extracellular oxidative stress. | nih.govresearchgate.net |
| Cytosol | Generation during scavenging of cytosolic free radicals. | Major site of intracellular antioxidant activity. | |
| Mitochondria | Formation while neutralizing ROS from cellular respiration. | Protection of mitochondria from oxidative damage. | nih.govnih.gov |
| Endoplasmic Reticulum | Generation during the management of the oxidative protein folding environment. | Maintenance of redox homeostasis in the ER. | nih.govwikipedia.org |
| Nucleus | Formation during the protection of DNA and nuclear proteins from oxidation. | Safeguarding genetic integrity. | nih.gov |
Cells have evolved sophisticated mechanisms to recycle the semidehydroascorbic acid radical, particularly at the plasma membrane, to conserve the cellular pool of vitamin C. These transmembrane electron transfer systems enable the cell to reduce extracellular radicals using intracellular reducing power.
A primary enzyme involved in this process is the membrane-bound NADH-semidehydroascorbate reductase. nih.gov This enzyme is strategically located in the plasma membrane and facilitates the transfer of electrons from intracellular NADH across the membrane to the semidehydroascorbic acid radical on the cell's exterior. This regenerates ascorbic acid extracellularly, allowing it to continue its protective antioxidant function without the cell having to release its own ascorbate molecules. This system represents an efficient strategy for cells to utilize their internal metabolic energy (in the form of NADH) to combat external oxidative threats and maintain the crucial extracellular antioxidant shield provided by ascorbic acid.
Future Directions and Research Gaps in Semidehydroascorbic Acid Studies
Elucidation of Undefined Enzymatic Pathways and Regulators
The enzymatic regeneration of ascorbic acid from SDA is crucial for maintaining the cellular antioxidant pool. While key enzymes have been identified, the complete picture of the pathways and their regulation requires further exploration.
The primary enzyme responsible for the one-electron reduction of SDA to ascorbate (B8700270) is NADH:cytochrome b5 oxidoreductase 3 (Cyb5R3), which is ubiquitously expressed in mammalian cells. nih.gov This enzyme, located on the outer mitochondrial membrane, utilizes NADH as an electron donor, thereby linking vitamin C recycling directly to cellular energy metabolism and the NAD+/NADH ratio. nih.govresearchgate.net Another enzyme, thioredoxin reductase, which uses NADPH, has also been implicated in the reduction of SDA back to ascorbate. termedia.plbrieflands.com In plants, ascorbate peroxidase utilizes ascorbate to neutralize hydrogen peroxide, a process that generates SDA. atamanchemicals.com
Despite this knowledge, significant research gaps persist. The full range of enzymes capable of reducing SDA in different cellular compartments and tissues is not completely defined. The regulatory mechanisms governing these enzymes, beyond substrate availability, are poorly understood. For instance, it is hypothesized that high intracellular concentrations of ascorbate might induce end-product inhibition on Cyb5R3, but this requires experimental validation. nih.gov Furthermore, the interplay and potential redundancy between different SDA-reducing systems, like those dependent on NADH versus NADPH, need to be clarified. termedia.plbrieflands.com
Table 1: Key Enzymes in Semidehydroascorbic Acid Metabolism
| Enzyme | Reductant | Location | Function | Research Gap |
| NADH:cytochrome b5 oxidoreductase 3 (Cyb5R3) | NADH | Outer Mitochondrial Membrane, ER | Reduces SDA to Ascorbic Acid. nih.govnih.gov | Full scope of regulation, potential for end-product inhibition. nih.gov |
| Thioredoxin Reductase | NADPH | Cytosol, Mitochondria | Reduces SDA to Ascorbic Acid. termedia.plbrieflands.com | Relative contribution compared to Cyb5R3, specific isoforms involved. |
| Cytochrome b561 | Cytosolic Ascorbic Acid | Secretory Vesicle Membranes | Shuttles electrons to reduce intravesicular SDA. nhri.org.twzenodo.org | Mechanism of electron transfer through the protein. zenodo.org |
| Ascorbate Peroxidase | Ascorbic Acid | Plants (Chloroplasts, etc.) | Neutralizes H₂O₂ generating SDA. atamanchemicals.com | Not present in animals; comparative pathway analysis needed. |
Comprehensive Characterization of Semidehydroascorbic Acid Interactions with Diverse Biomolecules
As a free radical, SDA is inherently reactive, though it is considered relatively stable and unreactive compared to other radicals. nih.govmdpi.com Its interactions determine its fate and biological impact. Current knowledge points to interactions with specific proteins and small molecules, but a comprehensive map of its interactome is lacking.
Electron spin resonance (EPR) studies have shown that SDA can form complexes with molecules containing disulfide bonds, such as oxidized glutathione (B108866), cystine, and proteins like bovine serum albumin and gamma globulin. researchgate.net A critical interaction occurs with cytochrome b561, a transmembrane protein in catecholamine-producing cells. This protein facilitates the transfer of an electron from cytosolic ascorbate to SDA within secretory vesicles, regenerating the intra-granular ascorbate needed for norepinephrine (B1679862) synthesis. nhri.org.twzenodo.org
The primary research gap is the need for a systematic, large-scale identification of SDA's interaction partners. While its ability to protect macromolecules like proteins, lipids, and nucleic acids from oxidative damage is a cornerstone of vitamin C's function, this is largely an indirect effect of SDA scavenging more damaging radicals. atamanchemicals.com Direct, transient interactions between SDA and these biomolecules are not well-characterized. Advanced proteomic and metabolomic approaches could uncover novel binding partners and substrates, potentially revealing new functions for this radical beyond simple redox cycling. Understanding whether SDA's interaction with a protein, however fleeting, can induce conformational or functional changes is a key question.
Advanced Imaging and In Situ Methodologies for Real-time Dynamics
A major hurdle in studying SDA is its extremely short half-life, which can be as brief as 10⁻⁵ seconds. nhri.org.tw This transient nature makes its direct detection and quantification within a living cell incredibly challenging. Consequently, much of our understanding is based on indirect measurements or studies in simplified in vitro systems.
Current methods are limited. Time-resolved magnetic resonance spectroscopy has been used to detect SDA as an intermediate product of ascorbate oxidation in cells. nih.gov More recently, hyperpolarized magnetic resonance imaging (MRI) using [1-¹³C]-dehydroascorbic acid has allowed researchers to monitor the conversion of dehydroascorbic acid (DHA) to ascorbic acid in real-time. acs.org Since this two-electron reduction likely proceeds through the SDA intermediate, this technique offers an indirect window into its flux. Electrochemical methods are also available for detecting ascorbic acid, but their adaptation for the specific, real-time, in-situ measurement of the SDA radical is an area for development. scispace.com
The future of SDA research hinges on the development of advanced, non-destructive imaging technologies. Probes with high specificity and sensitivity are needed to visualize the generation and decay of SDA in real-time and with subcellular resolution. Techniques like surface-enhanced Raman scattering (SERS), which can provide structural information during catalytic reactions, may offer a path forward. acs.org Overcoming the challenge of detecting this ephemeral molecule in its native cellular environment is critical for truly understanding its dynamic role in cell biology.
Further Exploration of Semidehydroascorbic Acid's Regulatory Roles in Cellular Processes
However, it remains an open question whether SDA itself acts as a signaling molecule. ontosight.ai The concept of "redox signaling" involves reactive oxygen species acting as specific messengers to modulate signaling pathways. Given its status as a radical, it is plausible that localized, transient spikes in SDA concentration could serve as signals to activate specific cellular responses. For example, its generation could be a direct indicator of a specific type of oxidative stress that triggers a tailored adaptive response.
Future research should focus on dissecting these potential signaling roles. This involves investigating whether SDA can directly modify signaling proteins (e.g., through transient binding or oxidation of specific residues) and influence gene expression or other downstream cellular events. ontosight.ai Distinguishing a specific signaling function from its generalized role in antioxidant recycling is a key challenge that will require sophisticated experimental models and detection methods.
Q & A
Q. What are the primary biochemical pathways leading to the formation of semidehydroascorbic acid (SDA) in cellular systems?
SDA is generated through the one-electron oxidation of ascorbic acid (AA), forming a radical intermediate that undergoes disproportionation to yield dehydroascorbic acid (DHA) and regenerated AA . This process occurs in both plant and animal systems, with membrane-bound NADH-dependent reductases catalyzing SDA recycling back to AA . Methodologically, electron spin resonance (ESR) spectroscopy is critical for detecting SDA due to its radical nature, while high-performance liquid chromatography (HPLC) coupled with redox-sensitive assays can track its transient presence .
Q. What experimental techniques are commonly used to detect and quantify SDA in biological samples?
Key methods include:
- ESR spectroscopy : Direct detection of SDA’s radical state .
- HPLC with electrochemical detection : Separation and quantification of SDA alongside AA and DHA .
- Redox quenching protocols : Use of metaphosphoric acid or dithiothreitol (DTT) to stabilize SDA during sample preparation . Researchers must account for SDA’s short half-life by optimizing rapid extraction and stabilization techniques to avoid artifacts .
Q. How does SDA function as a radical scavenger in antioxidant assays?
SDA exhibits strong scavenging activity against superoxide radicals and singlet oxygen but weak reactivity toward hydroxyl radicals . Experimental designs often employ competitive assays, such as the guaiacol oxidation system, where SDA’s efficacy is measured against controlled radical generation (e.g., via xanthine oxidase). Quantification requires correlating SDA decay rates with radical quenching efficiency using kinetic spectrophotometry .
Advanced Research Questions
Q. How do fluctuations in cellular glutathione (GSH) levels influence the redox cycling between AA and SDA?
GSH is a critical reductant that converts SDA back to AA, maintaining cellular redox balance. Advanced studies use kinetic modeling coupled with liquid chromatography-mass spectrometry (LC-MS) to monitor real-time metabolite changes in GSH-depleted systems (e.g., via buthionine sulfoximine treatment). Findings show that GSH deficiency shifts the equilibrium toward SDA accumulation, exacerbating oxidative stress . Methodologically, isotopically labeled AA (e.g., ¹³C-AA) can trace turnover rates in vivo .
Q. What methodological challenges arise when distinguishing SDA from DHA in complex biological matrices?
SDA and DHA share structural similarities, complicating separation. Advanced approaches include:
- Tandem mass spectrometry (MS/MS) : Differentiation via unique ion fragmentation patterns .
- Post-column derivatization : Use of 2,4-dinitrophenylhydrazine (DNPH) to selectively tag DHA, leaving SDA unmodified for separate quantification . Challenges persist in avoiding artifactual oxidation during sample processing; cryogenic grinding and anaerobic extraction chambers are recommended .
Q. What role do NADH-dependent reductases play in modulating SDA dynamics in subcellular compartments?
Membrane-bound NADH-semidehydroascorbate reductase catalyzes SDA reduction in the endoplasmic reticulum (ER). Advanced studies employ subcellular fractionation followed by enzyme activity assays (e.g., NADH consumption monitored at 340 nm) to localize reductase activity. CRISPR-Cas9 knockout models reveal ER-specific SDA accumulation, disrupting redox homeostasis .
Methodological Considerations for Data Analysis
Q. How can researchers address contradictions in reported SDA stability across studies?
Discrepancies often stem from variations in pH, temperature, and oxygen exposure. Standardized protocols for sample handling (e.g., pH 7.4 buffers, nitrogen-purged solutions) and inter-laboratory validation using reference materials (e.g., NIST-certified AA/DHA standards) improve reproducibility . Meta-analyses should stratify data by experimental conditions to identify confounding factors .
Q. What statistical approaches are optimal for analyzing SDA’s transient redox states in time-course experiments?
Time-resolved data require non-linear regression models (e.g., Michaelis-Menten kinetics for enzyme-mediated recycling) or principal component analysis (PCA) to deconvolute overlapping redox signals. Bootstrapping methods are advised for small-sample studies to estimate confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
